Product packaging for Benzyl 2-(diethoxyphosphoryl)acetate(Cat. No.:CAS No. 7396-44-3)

Benzyl 2-(diethoxyphosphoryl)acetate

Cat. No.: B1267749
CAS No.: 7396-44-3
M. Wt: 286.26 g/mol
InChI Key: OTRQFHJPBPUOES-UHFFFAOYSA-N
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Description

Contextualization as a Versatile Reagent in Organic Chemistry

Benzyl (B1604629) 2-(diethoxyphosphoryl)acetate belongs to the class of phosphonate (B1237965) esters and is primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. numberanalytics.comwikipedia.org This reaction is one of the most reliable and widely used methods for creating alkenes from aldehydes and ketones. numberanalytics.comorganic-chemistry.org The versatility of Benzyl 2-(diethoxyphosphoryl)acetate stems from its ability to generate a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the corresponding ylides used in the traditional Wittig reaction. wikipedia.org

This enhanced reactivity allows it to react efficiently even with less reactive ketones. A significant advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate (B84403) salt as a byproduct, which simplifies the purification of the final alkene product through simple aqueous extraction. wikipedia.orgalfa-chemistry.com The reaction is renowned for its high degree of stereoselectivity, typically favoring the formation of the (E)-alkene, or trans-isomer. wikipedia.orgnrochemistry.com This control over the geometry of the newly formed double bond is critical in the synthesis of pharmaceuticals and natural products where specific stereochemistry is essential for biological activity. numberanalytics.com

Historical Development and Evolution of Phosphonate-Based Reagents

The utility of reagents like this compound is built upon a rich history of organophosphorus chemistry. The foundation for the synthesis of phosphonates was laid in 1898 with the development of the Michaelis-Arbuzov reaction, which remains a fundamental method for forming the crucial carbon-phosphorus (C-P) bond. alfa-chemistry.com This bond is exceptionally stable, a property that contributes to the widespread use of phosphonates in various applications, from industrial chemicals to pharmaceuticals. nih.govphosphonates.org

The evolution towards modern olefination reagents accelerated with the advent of the Wittig reaction. However, its limitations prompted further innovation. In 1958, Leopold Horner introduced a modification using phosphonate-stabilized carbanions. numberanalytics.comwikipedia.org This work was further refined by William S. Wadsworth and William D. Emmons, who systematically developed the reaction using phosphonate esters, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction. numberanalytics.comwikipedia.org This progression marked a significant step forward, offering chemists a more reactive, selective, and user-friendly tool for alkene synthesis.

Overview of Major Synthetic Utilities and Research Foci

The primary synthetic utility of this compound is the stereoselective synthesis of benzyl α,β-unsaturated esters. The general mechanism involves the deprotonation of the phosphonate with a base to form a nucleophilic carbanion. wikipedia.orgnrochemistry.com This carbanion then adds to an aldehyde or ketone, proceeding through an oxaphosphetane intermediate which subsequently decomposes to yield the desired alkene and a water-soluble phosphate byproduct. nrochemistry.com

The reliability and predictability of the HWE reaction have made it an indispensable tool in several key areas of research:

Natural Product Synthesis: The HWE reaction is a cornerstone in the total synthesis of complex natural products. numberanalytics.com Many biologically active molecules, including antibiotics and antimalarial compounds, contain α,β-unsaturated ester motifs or require the stereocontrolled formation of carbon-carbon double bonds during their assembly. nih.gov The HWE reaction provides a robust method for constructing these features with high precision. alfa-chemistry.com

Medicinal Chemistry: In medicinal chemistry, phosphonate groups are recognized as stable bioisosteres of phosphates. wikipedia.org The synthesis of phosphonate-containing compounds is an active area of research for developing new therapeutic agents. nih.gov Furthermore, the products derived from this compound, the benzyl α,β-unsaturated esters, serve as versatile building blocks for a wide range of pharmacologically relevant molecules.

Synthesis of Complex Molecules: The reaction is frequently employed for carbon chain elongation and the construction of highly functionalized and complex molecular scaffolds. nrochemistry.comresearchgate.net Its chemoselectivity, allowing it to differentiate between aldehydes and ketones, and its tolerance for a wide variety of functional groups make it suitable for use in late-stage synthesis where delicate molecular structures are involved.

The table below illustrates the general application of this compound in the Horner-Wadsworth-Emmons reaction with various aldehydes to produce the corresponding (E)-benzyl α,β-unsaturated esters.

Table 1: Representative Horner-Wadsworth-Emmons Reactions

Aldehyde Reactant (R-CHO) Product: (E)-Benzyl α,β-unsaturated ester
Benzaldehyde Benzyl cinnamate
4-Nitrobenzaldehyde Benzyl 4-nitrocinnamate
Cinnamaldehyde Benzyl 5-phenyl-2,4-pentadienoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19O5P B1267749 Benzyl 2-(diethoxyphosphoryl)acetate CAS No. 7396-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQFHJPBPUOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299957
Record name Benzyl (diethoxyphosphoryl)acetate
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Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-44-3
Record name 7396-44-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (diethoxyphosphoryl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Insights of Benzyl 2 Diethoxyphosphoryl Acetate in Organic Transformations

The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, enabling the stereoselective formation of olefins from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.org Benzyl (B1604629) 2-(diethoxyphosphoryl)acetate, as a typical HWE reagent, is valued for its ability to reliably produce α,β-unsaturated esters, which are versatile intermediates in organic synthesis. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. nih.gov

Fundamental Reaction Mechanism and Carbanion Formation

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate at the α-carbon. wikipedia.org The methylene (B1212753) group (CH₂) in Benzyl 2-(diethoxyphosphoryl)acetate is acidic due to the electron-withdrawing effects of both the adjacent phosphonyl (P=O) and carbonyl (C=O) groups. Treatment with a suitable base removes a proton, generating a resonance-stabilized phosphonate carbanion. wikipedia.orgnih.gov

Common bases used for this purpose include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org The resulting carbanion is a soft nucleophile, poised to react with electrophilic carbonyl compounds. acs.org

Nucleophilic Addition to Carbonyls and Oxaphosphetane Intermediates

This intermediate subsequently undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane. nrochemistry.com The formation of two diastereomeric oxaphosphetane intermediates is possible. These intermediates are key to determining the final stereochemical outcome of the reaction. The process concludes with the syn-elimination of the oxaphosphetane, which breaks down to yield the alkene and a water-soluble phosphate (B84403) byproduct, simplifying product purification. organic-chemistry.orgnrochemistry.com

Stereochemical Control and E/Z Alkene Selectivity

A significant advantage of the HWE reaction is its inherent stereoselectivity. When using stabilized phosphonates like this compound, the reaction predominantly yields the (E)-alkene. organic-chemistry.orgwikipedia.org This selectivity arises because the intermediates leading to the (E)-product are more thermodynamically stable and the transition states are lower in energy. nih.govnrochemistry.com The reversibility of the initial addition and the equilibration of the betaine (B1666868) intermediates allow the reaction to proceed through the lowest energy pathway, which leads to the trans-alkene. wikipedia.org

The E/Z ratio of the resulting alkene can be influenced by several factors, allowing for a degree of control over the stereochemical outcome. Systematic studies have shown that greater (E)-stereoselectivity can be achieved under specific conditions. wikipedia.org

Key Factors Influencing E/Z Selectivity:

FactorInfluence on SelectivityRationale
Aldehyde Structure Increased steric bulk of the aldehydeFavors (E)-alkene formation due to greater steric hindrance in the transition state leading to the (Z)-isomer. wikipedia.org
Reaction Temperature Higher reaction temperatures (e.g., 23 °C vs. -78 °C)Allows for more effective equilibration of intermediates to the more stable anti-betaine, which leads to the (E)-alkene. wikipedia.org
Base Cation Lithium > Sodium > Potassium saltsThe nature of the metal cation can influence the chelation and stability of the intermediates. Lithium salts often promote higher (E)-selectivity. wikipedia.org

While the standard HWE reaction is highly E-selective, modifications have been developed to favor the formation of (Z)-alkenes. The most prominent of these is the Still-Gennari olefination. nih.govresearchgate.net This method employs phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures. nih.govenamine.net

The electron-withdrawing groups (e.g., trifluoroethoxy) on the phosphorus atom increase the electrophilicity of the phosphorus center, which accelerates the rate of oxaphosphetane elimination. harvard.edu This rapid elimination occurs faster than the equilibration of the diastereomeric intermediates. The reaction proceeds under kinetic control, favoring the formation of the less stable (Z)-alkene, which is formed from the kinetically preferred syn-betaine intermediate. enamine.nettcichemicals.com

Alkylation and Arylation Reactions of Phosphonate Carbanions

The stabilized carbanion generated from this compound is not limited to reacting with carbonyls. As a soft nucleophile, it can also participate in substitution reactions with alkyl and aryl halides. acs.org

The α-arylation of phosphonoacetates represents a powerful method for synthesizing α-aryl-α,β-unsaturated esters, which are valuable structural motifs. A general and versatile catalytic strategy for this transformation has been developed using palladium catalysis. This method allows for the coupling of the phosphonate carbanion with a variety of aryl chlorides and bromides, including heterocyclic examples, under relatively mild conditions. acs.org The mechanism is believed to involve the formation of a palladium-enolate complex, from which reductive elimination occurs to form the new carbon-carbon bond. acs.org

Examples of Palladium-Catalyzed α-Arylation of Phosphonoacetates:

Aryl HalideProductYield
Aryl Bromide (Naphthalen-2-yl)Ethyl 2-(Diethoxyphosphoryl)-2-(naphthalen-2-yl)acetate-
Aryl Bromide (Benzofuran-5-yl)Ethyl 2-(Benzofuran-5-yl)-2-(diethoxyphosphoryl)acetate-
Aryl Chloride (4-Fluorophenyl)Ethyl 2-(Diethoxyphosphoryl)-2-(4-fluorophenyl)acetate79%
Aryl Chloride (4-(1H-Pyrrol-1-yl)phenyl)Ethyl 2-(4-(1H-Pyrrol-1-yl)phenyl)-2-(diethoxyphosphoryl)acetate90%
Data sourced from The Journal of Organic Chemistry. acs.org

This catalytic approach provides a significant advantage over older methods that required harsh reaction conditions, thereby expanding the scope and functional group tolerance for the synthesis of these useful HWE precursors. acs.org

Regioselective Alkylation of Phosphonate Esters

The presence of an α-methylene group activated by both the phosphonate (P=O) and the carbonyl (C=O) moieties makes this compound a prime candidate for regioselective alkylation. The protons on the carbon atom adjacent to the phosphorus are acidic and can be readily removed by a suitable base to form a stabilized carbanion or enolate. youtube.com This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to introduce an alkyl group specifically at the α-carbon position. youtube.com

The reaction is highly regioselective due to the enhanced acidity of the α-protons. This process is a fundamental step in the synthesis of more complex substituted phosphonates, which are precursors in the widely used Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes. The choice of base and reaction conditions can be tuned to control the efficiency of the alkylation.

Table 1: Representative Conditions for Alkylation of Active Methylene Compounds

ElectrophileBaseSolventGeneral Outcome
Primary Alkyl Halide (R-X)Sodium Hydride (NaH)Tetrahydrofuran (THF)High yield of α-alkylated phosphonate
Benzyl BromidePotassium carbonate (K₂CO₃)Acetonitrile (CH₃CN)Efficient α-benzylation
Allyl BromideSodium Ethoxide (NaOEt)Ethanol (B145695) (EtOH)Formation of α-allyl phosphonate

This table represents typical conditions for the alkylation of active methylene compounds related to this compound.

Palladium-Catalyzed Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orguwindsor.ca For a substrate like this compound, the focus is typically on the arylation of the α-carbon. This transformation, known as α-arylation, involves the coupling of the phosphonate enolate with an aryl halide.

Alternatively, the broader field of palladium-catalyzed C-P bond formation, often referred to as the Hirao reaction, typically involves the coupling of an H-phosphonate with an aryl halide. nih.gov While this compound is not an H-phosphonate, the principles of C(sp²)–P bond formation are central to organophosphorus chemistry. rsc.orgnih.gov An efficient synthesis of benzylphosphonate diesters has been demonstrated via the palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters. organic-chemistry.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Hirao or α-arylation reactions, proceeds through a catalytic cycle involving a palladium(0) species. uwindsor.calibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-ligated palladium(0) complex, forming a square planar palladium(II) intermediate, [Ar-Pd(II)-X]. libretexts.orgcore.ac.uk The rate of this step is highly dependent on the C-X bond strength, following the general trend I > Br > OTf >> Cl. uwindsor.cacore.ac.uk

Transmetalation/Coupling Step: In the context of an α-arylation, the base generates the phosphonate enolate, which then coordinates to the palladium(II) center, displacing the halide. For Hirao-type couplings, the H-phosphonate adds to the palladium complex.

Reductive Elimination: The final step is the reductive elimination of the desired arylphosphonate product from the palladium(II) intermediate. libretexts.org This step forms the crucial C(sp²)-P bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The efficiency and scope of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands and bases. researchgate.netnih.gov

Ligands: The role of the ligand, typically a phosphine (B1218219), is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich phosphine ligands have proven to be particularly effective, as they promote the formation of the monoligated, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition. researchgate.net Examples of effective ligands include biaryl monophosphines (e.g., XPhos) and phospha-adamantanes, which have been successfully used in coupling reactions involving less reactive aryl chlorides. researchgate.net

Bases: The base is crucial for generating the nucleophilic phosphonate species and neutralizing the hydrogen halide produced during the reaction. nih.gov The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include inorganic salts like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), as well as organic bases like triethylamine (B128534) (Et₃N). core.ac.uk The selection of the optimal base is often dependent on the specific substrates and ligand used. nih.gov

Table 2: Impact of Ligands and Additives on Pd-Catalyzed C-P Coupling

Ligand/AdditiveAryl Substrate TypeObservationReference
Phospha-adamantanes (PA-Ph)Aryl bromides, chloridesEffective for coupling with less reactive aryl halides. researchgate.net
XPhosAryl chloridesAllows for coupling of aryl chlorides in good to excellent yields. researchgate.net
Sodium Iodide (NaI)Aryl NonaflatesAccelerates C-P bond formation, possibly via an in situ Finkelstein reaction. acs.org
XantphosBenzyl halidesEffective ligand for coupling with H-phosphonate diesters. organic-chemistry.org

Participation in Oxidative Coupling Reactions

Oxidative coupling reactions provide another avenue for the functionalization of phosphonate compounds. While direct examples involving this compound are specific, related H-phosphonates are known to undergo oxidative coupling with terminal alkynes, catalyzed by copper, to afford alkynylphosphonates. organic-chemistry.org

For this compound, the enolate generated by deprotonation can theoretically undergo oxidative homocoupling in the presence of a suitable oxidant (e.g., Cu(II) or Fe(III) salts). This would lead to the formation of a dimeric species, effectively coupling two molecules of the phosphonate at their α-carbon positions. Such reactions expand the synthetic utility of phosphonate esters, enabling the construction of more complex carbon skeletons.

Advanced Spectroscopic and Analytical Characterization in Research of Phosphonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Benzyl (B1604629) 2-(diethoxyphosphoryl)acetate. By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, a complete structural map of the molecule can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Benzyl 2-(diethoxyphosphoryl)acetate, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), the methylene protons adjacent to the phosphorus atom (P-CH₂-CO), the methylene protons of the ethoxy groups (O-CH₂-CH₃), and the terminal methyl protons of the ethoxy groups (O-CH₂-CH₃). The coupling between phosphorus and adjacent protons (²JP-H) on the P-CH₂ group results in a characteristic doublet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Heteronuclear coupling between the phosphorus atom and adjacent carbons (¹JP-C, ²JP-C) provides crucial information for assigning the signals of the phosphonate (B1237965) moiety. nih.gov Key signals include those for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and diethoxyphosphoryl groups.

³¹P NMR: As phosphorus-31 has a natural abundance of 100%, ³¹P NMR is a highly sensitive and direct method for characterizing phosphonates. nih.gov The spectrum for this compound would typically display a single resonance, with a chemical shift characteristic of alkyl phosphonates.

The following table presents predicted NMR data for this compound based on analysis of structurally similar compounds and established chemical shift principles.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (ethoxy)¹H~ 1.25Triplet (t)JH-H ≈ 7.1
-CH₂- (P-CH₂)¹H~ 3.10Doublet (d)²JP-H ≈ 22.0
-CH₂- (ethoxy)¹H~ 4.10Doublet of quartets (dq)JH-H ≈ 7.1, ³JP-H ≈ 7.9
-CH₂- (benzyl)¹H~ 5.15Singlet (s)-
Aromatic -CH¹H~ 7.35Multiplet (m)-
-CH₃ (ethoxy)¹³C~ 16.2Doublet (d)²JP-C ≈ 5.8
-CH₂- (P-CH₂)¹³C~ 34.5Doublet (d)¹JP-C ≈ 135.0
-CH₂- (ethoxy)¹³C~ 62.5Doublet (d)²JP-C ≈ 6.5
-CH₂- (benzyl)¹³C~ 67.0Singlet (s)-
Aromatic -CH¹³C~ 128.0-128.6Singlet (s)-
Aromatic C (ipso)¹³C~ 135.5Singlet (s)-
C=O (ester)¹³C~ 166.0Doublet (d)²JP-C ≈ 6.0
P=O³¹P~ 20-27Singlet (s)-

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 286.26 g/mol ), techniques like Electrospray Ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 287.27 or other adducts such as [M+Na]⁺.

The fragmentation of the molecular ion under tandem MS (MS/MS) conditions can provide valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for phosphonate esters involve the cleavage of bonds adjacent to the phosphorus atom and the ester group. libretexts.org

The following table outlines the expected key fragment ions for this compound in positive-ion mode mass spectrometry.

m/z (predicted) Ion Formula Proposed Fragment Identity/Origin
287.27[C₁₃H₂₀O₅P]⁺Protonated molecular ion [M+H]⁺
197.08[C₅H₁₄O₅P]⁺Loss of benzyl radical (•C₇H₇)
181.05[C₅H₁₀O₄P]⁺Loss of benzyloxy group (•OCH₂Ph)
153.05[C₄H₁₀O₃P]⁺Loss of benzyloxycarbonyl group (•COOCH₂Ph)
125.06[C₂H₆O₃P]⁺Further fragmentation of the phosphonate moiety
91.05[C₇H₇]⁺Tropylium cation, characteristic of benzyl groups

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peaks would be the strong stretching vibrations of the ester carbonyl (C=O) group and the phosphonate phosphoryl (P=O) group. rsc.org Additionally, absorptions corresponding to P-O-C, C-O-C, aromatic C-H, and aliphatic C-H bonds would be present, providing a complete functional group profile of the molecule.

The table below lists the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3070-3030C-H stretchAromatic (benzyl)
~ 2980-2850C-H stretchAliphatic (ethoxy, methylene)
~ 1745C=O stretchEster carbonyl
~ 1455C=C stretchAromatic ring
~ 1260P=O stretchPhosphonate
~ 1160C-O stretchEster (C-O-C)
~ 1025P-O-C stretchPhosphonate ester

Chromatographic Methods for Purification and Analytical Assessment (e.g., Column Chromatography, LC-MS, TLC-MS)

Chromatographic techniques are essential for the purification of synthesized phosphonate esters and for assessing their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: Flash column chromatography is the standard method for purifying reaction mixtures to isolate this compound. orgsyn.orgmagritek.com Silica (B1680970) gel is typically used as the stationary phase due to its polarity. The mobile phase, or eluent, is usually a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). A gradient elution, where the polarity of the mobile phase is gradually increased, allows for the effective separation of the target compound from starting materials and byproducts. wiley-vch.de

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. libretexts.org A small amount of the reaction mixture is spotted on a silica gel plate (stationary phase), which is then developed in a chamber containing the eluent (mobile phase). The separated spots are visualized, often using UV light, and their retention factors (Rf values) are calculated. ictsl.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a high-performance analytical technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For analytical assessment, a reversed-phase column (e.g., C18) is commonly used. A gradient of an aqueous mobile phase (often containing an additive like formic acid or ammonium acetate) and an organic solvent like acetonitrile separates the sample components before they are detected by the mass spectrometer. eurl-pesticides.eucabidigitallibrary.org This technique can confirm the identity and assess the purity of this compound with high sensitivity and specificity. Coupling TLC with MS (TLC-MS) can also be employed for the direct analysis of spots from a TLC plate.

The following table summarizes common chromatographic methods for the analysis and purification of this compound.

Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica GelHexane / Ethyl Acetate (gradient)Purification
Thin-Layer Chromatography (TLC) Silica Gel 60 F₂₅₄Hexane / Ethyl AcetateReaction Monitoring, Purity Check
Liquid Chromatography-Mass Spectrometry (LC-MS) C18 (Reversed-Phase)Water/Acetonitrile with Formic AcidPurity Assessment, Identification

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzyl 2-(diethoxyphosphoryl)acetate, and how is the product characterized?

  • Answer: this compound is typically synthesized via phosphorylation of benzyl acetate derivatives. For example, in the Horner-Wadsworth-Emmons reaction, it acts as a precursor for α,β-unsaturated esters. Key steps include nucleophilic substitution using NaH in THF to activate the phosphoryl group (). Characterization relies on 1H/13C NMR to confirm chemical shifts (e.g., δ 5.30 ppm for benzyl protons and δ 166.4 ppm for carbonyl carbons), IR spectroscopy for phosphoryl (P=O) stretches (~1250 cm⁻¹), and LRMS/HRMS to verify molecular ions (e.g., [M+H]+ at m/z 267 for derivatives) .

Q. Which spectroscopic techniques are essential for structural elucidation of derivatives synthesized from this compound?

  • Answer:

  • 1H/13C NMR : Identifies regiochemistry and stereochemistry. For example, in Benzyl (E)-4-oxo-2-phenylbut-2-enoate, the E-configuration is confirmed by coupling constants (J = 7.8 Hz for vinylic protons) ().
  • IR Spectroscopy : Detects phosphoryl (P=O, ~1250 cm⁻¹) and ester (C=O, ~1718 cm⁻¹) groups.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., LRMS for [M+H]+ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in syntheses of α,β-unsaturated esters using this compound?

  • Answer: Yield optimization involves:

  • Catalyst Selection : Rhodium catalysts (e.g., Rh₂(OAc)₄) improve enantioselectivity in cyclopropanation (38% yield) ().
  • Solvent and Temperature : THF at 0°C minimizes side reactions ().
  • Stoichiometry : Excess phosphoryl reagent (1.05 equiv) ensures complete conversion ().
  • Purification : Silica gel chromatography resolves stereoisomers (). Contradictory yields (e.g., 47% vs. 34%) may arise from scale differences or catalyst deactivation .

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

  • Answer: The phosphoryl group stabilizes enolate intermediates, enabling stereoselective alkylation. For example, in allylic alkylation, NaH deprotonates the acetate to form a reactive enolate, which undergoes nucleophilic attack on electrophiles (e.g., aldehydes). Asymmetric induction is enhanced by chiral ligands or catalysts (e.g., Rh₂(OAc)₄), as seen in cyclopropanation reactions ().

Q. How should researchers address discrepancies in reported yields for multi-step syntheses involving this compound?

  • Answer: Contradictions (e.g., 47% over 3 steps vs. 38% in similar protocols) arise from:

  • Purification Efficiency : Column chromatography recovery varies with silica gel activity ().
  • Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to handling losses.
  • Side Reactions : Competing pathways (e.g., hydrolysis of phosphoryl groups) may reduce efficiency. Mitigation includes inert atmospheres (N₂) and anhydrous solvents ().

Q. What strategies are effective for scaling up syntheses while maintaining purity and yield?

  • Answer:

  • Controlled Addition Rates : Slow injection (e.g., 0.25 mL/h) minimizes exothermic side reactions ().
  • Catalyst Loading : Higher Rh₂(OAc)₄ (2 mol%) improves turnover in large-scale reactions.
  • Solvent Choice : DCM or THF balances solubility and ease of removal under reduced pressure .

Q. How can unexpected byproducts in reactions with this compound be analyzed and mitigated?

  • Answer:

  • Analytical Tools : LC-MS identifies low-abundance byproducts; 2D NMR (e.g., NOESY) clarifies stereochemical anomalies.
  • Mechanistic Studies : Isotopic labeling (e.g., D₂O quench) traces protonation pathways.
  • Byproduct Mitigation : Adjusting reaction pH or switching to bulkier leaving groups reduces hydrolysis .

Methodological Guidelines

  • Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to resolve enantiomers ().
  • Data Interpretation : Cross-reference NMR shifts with computational tools (e.g., DFT) to confirm assignments ().
  • Reaction Monitoring : In situ IR tracks phosphoryl group consumption to optimize reaction times.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(diethoxyphosphoryl)acetate
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Reactant of Route 2
Benzyl 2-(diethoxyphosphoryl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.